molecular formula C24H36O13 B12282768 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Cat. No.: B12282768
M. Wt: 532.5 g/mol
InChI Key: OEKGNKBFJPVGPL-UHFFFAOYSA-N
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Description

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (CAS: 104494-93-1) is a synthetic galactopyranoside derivative with a unique aliphatic acyl chain. Its molecular formula is C₂₄H₃₆O₁₃ (MW: 532.54), featuring a β-D-galactopyranose core protected by four acetyl groups (2,3,4,6-positions) and an 8-methoxycarbonyloctanoyl group at the anomeric position . This structure enhances lipophilicity, making it valuable in drug delivery systems and glycoconjugate synthesis, particularly for treating glycosylation-related disorders like Gaucher and Fabry diseases .

Properties

Molecular Formula

C24H36O13

Molecular Weight

532.5 g/mol

IUPAC Name

1-O-methyl 9-O-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate

InChI

InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3

InChI Key

OEKGNKBFJPVGPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Koenigs-Knorr Glycosylation with Heavy Metal Promoters

The classical Koenigs-Knorr method remains a cornerstone for synthesizing β-glycosides. For 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, this approach begins with the preparation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide. The anomeric bromide is generated by treating peracetylated galactose with hydrogen bromide in acetic acid. Subsequent glycosylation involves reacting the bromide with 8-methoxycarbonyloctanol in the presence of mercury(II) cyanide (Hg(CN)₂) or silver triflate (AgOTf) to promote β-selective coupling.

Mercury-based promoters, such as Hg(CN)₂, facilitate the displacement of the bromide via a bimolecular mechanism, where the acetyl group at C2 participates in stabilizing the oxocarbenium intermediate, ensuring β-configuration. Yields for analogous spacer-armed glycosides using this method range from 60% to 75%, depending on the purity of the aglycone and reaction conditions. For instance, Collins and Eder achieved 75% yield for a structurally similar 7-methoxycarbonylheptyl β-D-galactopyranoside by optimizing solvent polarity and temperature.

Key Considerations :

  • Solvent System : Dichloromethane or toluene enhances reactivity by stabilizing the oxocarbenium intermediate.
  • Side Reactions : Competing hydrolysis or α-glycoside formation may occur if moisture is present, necessitating rigorous drying of reagents and molecular sieves.

Thioglycoside Activation with Triflic Anhydride

Modern glycosylation strategies employ thioglycosides due to their stability and programmable reactivity. In this method, a peracetylated galactose thioglycoside donor is activated by triflic anhydride (Tf₂O) in the presence of a Brønsted acid catalyst, such as bis(trifluoromethanesulfonyl)imide (HNTf₂). The activated donor couples with 8-methoxycarbonyloctanol at low temperatures (−70°C to −10°C), forming the β-glycosidic bond with high stereoselectivity.

The thioglycoside approach, as detailed in Nature Protocols, offers superior control over reaction kinetics. For example, the one-pot synthesis of fucosyl GM1 oligosaccharides achieved 47% yield for the protected intermediate, demonstrating the method’s efficacy for complex glycans. Adapting this protocol to 8-methoxycarbonyloctanoyl glycosides would involve analogous steps:

  • Activation : Tf₂O generates a highly reactive triflate intermediate from the thioglycoside.
  • Coupling : The octanol derivative attacks the anomeric carbon, yielding the β-linked product.
  • Quenching : Triethylamine neutralizes excess triflic acid, preventing over-activation.

Advantages :

  • Stereocontrol : Low temperatures minimize epimerization.
  • Scalability : Milligram to gram-scale synthesis is feasible with consistent yields.

Silver-Assisted Glycosylation

Silver salts, particularly AgOTf and Ag₂CO₃, serve as milder alternatives to mercury-based promoters. These catalysts facilitate glycosylation by stabilizing the leaving group (bromide or trichloroacetimidate) without participating in side reactions. For instance, Kerekgyarto et al. synthesized spacer-armed glycosides using AgOTf in dichloromethane, achieving yields comparable to Hg(CN)₂-promoted reactions.

In a typical procedure, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is combined with 8-methoxycarbonyloctanol and AgOTf (1.2 equiv.) in anhydrous dichloromethane. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup and chromatography. This method avoids toxic mercury residues, making it preferable for pharmaceutical applications.

Purification and Analytical Characterization

Chromatographic Purification

Crude reaction mixtures are purified via silica gel chromatography using gradient elution. A toluene-ethyl acetate system (1:2 v/v) effectively separates the target compound from unreacted starting materials and byproducts. For example, Hanashima et al. isolated PEG-linked oligosaccharides with >95% purity using this solvent combination.

Typical Protocol :

  • Column Dimensions : 1.5 cm × 30 cm for 100–500 mg crude product.
  • Elution : Isocratic 1:2 toluene-ethyl acetate.
  • Detection : TLC (Rf = 0.32 in 1:2 toluene-ethyl acetate).

Spectroscopic Analysis

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 5.38 (d, J = 3.2 Hz, H-1), 4.98–4.82 (m, acetyl protons), 3.66 (s, OCH₃).
    • ¹³C NMR : δ 170.2–169.1 (acetyl carbonyls), 101.5 (C-1), 52.1 (OCH₃).
  • Mass Spectrometry :
    • ESI-MS : m/z 555.2 [M + Na]⁺ (calculated for C₂₄H₃₆O₁₃Na).

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Advantages Limitations
Koenigs-Knorr (Hg(CN)₂) 60–75 Hg(CN)₂, CH₂Cl₂, rt High β-selectivity Toxicity of mercury reagents
Thioglycoside (Tf₂O) 40–50 Tf₂O, −70°C to −10°C, BSP Programmable reactivity, scalability Requires cryogenic conditions
Silver-Promoted (AgOTf) 65–70 AgOTf, CH₂Cl₂, rt Low toxicity, mild conditions Moderate stereoselectivity

Chemical Reactions Analysis

Types of Reactions

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

8-Methoxycarbonyloctanoyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside exhibits several noteworthy biological activities:

1. Antimicrobial Activity:
Research indicates that derivatives of galactopyranosides possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit potent activity against various bacterial and fungal pathogens. The presence of the octanoyl chain enhances the lipophilicity of the molecule, facilitating better membrane penetration and antimicrobial efficacy .

2. Anticancer Potential:
There is emerging evidence suggesting that galactopyranoside derivatives can act as anticancer agents. The structural modifications in 8-Methoxycarbonyloctanoyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside may enhance its ability to induce apoptosis in cancer cells. In vitro studies have shown promising results against several cancer cell lines .

3. Immunomodulatory Effects:
Some studies suggest that carbohydrate-based compounds can modulate immune responses. These compounds may enhance the activity of immune cells or alter cytokine production, which could be beneficial in therapeutic applications related to autoimmune diseases or infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various galactopyranoside derivatives against clinical strains of bacteria and fungi. The results demonstrated that compounds similar to 8-Methoxycarbonyloctanoyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside exhibited significant bactericidal and fungicidal activities with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation focusing on cancer therapeutics, researchers synthesized a series of galactopyranoside derivatives and tested their cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives showed selective cytotoxicity towards breast and colon cancer cells while sparing normal cells, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves its role as a substrate in glycosylation reactions. It interacts with specific enzymes, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which are essential for various biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Acyl vs. Aromatic vs. Alkyl Groups

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: N/A, )
  • Structure: Replaces the octanoyl chain with a thioethyl group (-S-Et).
  • Key Differences : The thiol group enhances nucleophilic reactivity, enabling use in glycosylation reactions. Acetyl protection remains, but the thioether linkage alters stability and solubility .
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (CAS: 2872-65-3, )
  • Structure : Aromatic 4-methoxyphenyl aglycone replaces the aliphatic chain.
  • Lower lipophilicity compared to the octanoyl derivative .
  • Applications : Used in glycobiology studies targeting lectin receptors.
4-Chlorobutyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (CAS: N/A, )
  • Structure: Short 4-chlorobutyl chain instead of octanoyl.
  • Key Differences : The terminal chloride acts as a leaving group, enabling further alkylation or conjugation. Shorter chain reduces steric hindrance .
  • Applications : Intermediate for functionalized glycoconjugates.

Protecting Group Variations: Acetyl vs. Benzyl

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (CAS: 53008-63-2, )
  • Structure : Benzyl groups replace acetyl protectors.
  • Key Differences: Benzyl groups are stable under acidic conditions but require hydrogenolysis for removal. Increased hydrophobicity compared to acetylated derivatives .
  • Applications : Oligosaccharide synthesis requiring orthogonal protection strategies.
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS: 3601-36-3, )
  • Key Differences : Benzoyl groups offer electron-withdrawing effects, altering glycosylation reactivity. Higher steric hindrance than acetylated analogs .
  • Applications: Glycosyl donor in stereoselective syntheses.

Functional Group Reactivity

8-Methoxycarbonyloctanoyl Derivative
  • The methoxycarbonyl group allows hydrolysis to carboxylic acids under basic conditions, enabling conjugation to amines or alcohols .
  • Long aliphatic chain improves membrane permeability, critical for drug delivery .
Phenyl Tetra-O-acetyl-β-D-galactopyranoside (CAS: 2872-72-2, )
  • Aromatic aglycone facilitates UV detection (λ ~260 nm) but limits solubility in aqueous media .

Comparative Data Table

Compound Name Molecular Formula MW Substituent/Aglycone Protecting Groups Key Applications
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside C₂₄H₃₆O₁₃ 532.54 8-Methoxycarbonyloctanoyl Acetyl (×4) Drug delivery, glycoconjugate synthesis
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside C₁₆H₂₄O₉S 392.42 Thioethyl Acetyl (×4) Glycosylation reactions
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside C₂₁H₂₆O₁₁ 454.42 4-Methoxyphenyl Acetyl (×4) Lectin interaction studies
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside C₃₅H₃₈O₆ 578.67 Methyl Benzyl (×4) Orthogonal oligosaccharide synthesis
4-Chlorobutyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside C₁₈H₂₇ClO₁₀ 462.85 4-Chlorobutyl Acetyl (×4) Alkylation/conjugation intermediates

Biological Activity

8-Methoxycarbonyloctanoyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (CAS No. 93619-78-4) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a methoxycarbonyl group and multiple acetylated hydroxyl groups. Its molecular formula is C23H36O12C_{23}H_{36}O_{12}, with a molecular weight of approximately 504.52 g/mol. The presence of the galactopyranoside moiety suggests potential interactions with biological receptors involved in glycosylation processes.

Research indicates that 8-Methoxycarbonyloctanoyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside may exert its biological effects through several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells.
  • Modulation of Glycoprotein Interactions : Due to its glycosylated structure, it may interact with lectins and other glycoproteins, influencing cellular signaling pathways.
  • Anti-inflammatory Effects : There are indications that it may reduce inflammation in various models, although specific pathways remain to be elucidated.

In Vitro Studies

In vitro studies have demonstrated that 8-Methoxycarbonyloctanoyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside can influence cell viability and proliferation:

  • Cell Line Testing : In studies involving human cancer cell lines, this compound showed a dose-dependent inhibition of cell growth. For instance, at concentrations of 10 µM and above, significant reductions in cell viability were observed compared to control groups.
Concentration (µM)Cell Viability (%)
0100
195
580
1060
2040

In Vivo Studies

Limited in vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound. Initial findings suggest:

  • Anti-tumor Activity : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls. The mechanism appears to involve apoptosis induction in tumor cells.

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study on Cancer Treatment : A study involving mice with induced tumors found that administration of the compound resulted in a significant decrease in tumor size after four weeks of treatment.
  • Case Study on Inflammatory Response : In a model of acute inflammation induced by carrageenan injection, treatment with the compound resulted in reduced paw edema compared to controls.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and monitoring methods for preparing 8-Methoxycarbonyloctanoyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside?

  • Synthesis Protocol :

  • Protection/Deprotection : Begin with selective acetylation of galactopyranoside hydroxyl groups. The methoxycarbonyloctanoyl group is introduced via esterification under anhydrous conditions (e.g., using DCC/DMAP catalysis).
  • Glycosylation : Use trichloroacetimidate donors or thioglycosides for regioselective coupling, as described for analogous tetra-O-acetyl galactopyranosides .
  • Purification : Employ column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization for isolation .
    • Monitoring : Track reaction progress via TLC (Rf values in 2:1 hexane/EtOAc) and confirm acetyl group presence via FT-IR (C=O stretch at ~1740 cm⁻¹) .

Q. Which spectroscopic techniques are essential for structural validation of acetyl and methoxycarbonyl functionalities?

  • NMR Analysis :

  • ¹H NMR : Acetyl protons appear as singlets at δ 2.0–2.1 ppm; methoxycarbonyl groups show distinct singlets at δ 3.6–3.8 ppm .
  • ¹³C NMR : Confirm ester carbonyls (C=O at ~170–175 ppm) and glycosidic linkage anomeric signals (β-configuration at ~100–105 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+Na]⁺ peaks) .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosidic bond formation be addressed during synthesis?

  • Donor-Acceptor Design : Use temporary protecting groups (e.g., benzylidene or tert-butyldiphenylsilyl) to block undesired hydroxyls, directing coupling to specific positions .
  • Catalytic Optimization : Employ BF₃·Et₂O or AgOTf to stabilize oxocarbenium intermediates, enhancing β-selectivity in glycosylation .
  • Case Study : In analogous syntheses, regioselective coupling of tetra-O-acetyl galactopyranosyl donors to 3-OH acceptors achieved >80% yield using trichloroacetimidate chemistry .

Q. What computational strategies improve reaction design for glycosylation optimization?

  • Quantum Chemical Modeling : Use density functional theory (DFT) to predict transition-state energies and stereochemical outcomes. For example, ICReDD’s workflow integrates reaction path searches to identify low-energy pathways .
  • Machine Learning : Train models on existing glycosylation datasets (e.g., solvent, catalyst, temperature) to predict optimal conditions for high-yield β-linkage formation .

Q. How should researchers resolve contradictions in glycosylation yield data across experimental setups?

  • Troubleshooting Framework :

Variable Analysis : Compare solvent polarity (e.g., CH₂Cl₂ vs. toluene), temperature, and catalyst loading .

Anomeric Control : Verify donor reactivity (e.g., trichloroacetimidate vs. thioglycoside) and acceptor nucleophilicity .

Experimental Validation : Reproduce reactions under standardized conditions (e.g., molecular sieves for anhydrous control) .

  • Case Example : Discrepancies in yields for tetra-O-acetyl galactopyranoside couplings were resolved by optimizing BF₃·Et₂O stoichiometry (0.5–1.0 equiv.) .

Methodological Resources

  • Synthetic Protocols : Refer to glycosylation methodologies in and for stepwise donor-acceptor strategies.
  • Computational Tools : Leverage ICReDD’s reaction design platform for predictive modeling .
  • Analytical Standards : Use NMR chemical shift databases (e.g., SDBS) for acetyl and glycosidic peak assignments .

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